rac-(1R,2S,5S)-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Description
rac-(1R,2S,5S)-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a bicyclic compound featuring a rigid 3-azabicyclo[3.1.0]hexane scaffold with a ketone group at position 4 and a carboxylic acid at position 2. This structure confers unique conformational rigidity and hydrogen-bonding capabilities, making it a critical intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors. For example, it has been utilized in covalent hybrids targeting SARS-CoV-2 main protease (Mpro), where its bicyclic core enhances binding affinity and selectivity .
Properties
IUPAC Name |
(1S,2R,5R)-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c8-5-3-1-2(3)4(7-5)6(9)10/h2-4H,1H2,(H,7,8)(H,9,10)/t2-,3+,4+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYGOKUHFJCPIQ-PZGQECOJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(=O)NC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1C(=O)N[C@H]2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation-Carboxylation Strategy
The foundational approach leverages cyclopropane ring formation through carbene insertion or [2+1] cycloaddition. A representative pathway involves:
- Cyclopropane Core Assembly : Starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, photochemical [2+2] cycloaddition generates the bicyclo[3.1.0] framework.
- Oxo Group Installation : Jones oxidation (CrO₃/H₂SO₄/acetone) at −30°C introduces the 4-oxo moiety while preserving acid-sensitive groups.
- Carboxylic Acid Formation : Ester hydrolysis under basic conditions (K₂CO₃/MeOH) yields the free carboxylic acid.
Critical Parameters :
- Temperature control during oxidation (−30°C to 0°C) prevents over-oxidation.
- Anhydrous HCl in diethyl ether ensures controlled hydrochloride salt formation for intermediates.
Modern Catalytic Methods
Photoredox (3 + 2) Annulation
A breakthrough method employs cyclopropenes and aminocyclopropanes under iridium catalysis:
Reaction Scheme :
$$
\text{Cyclopropene} + \text{Aminocyclopropane} \xrightarrow{\text{Ir(ppy)₃, hv}} \text{Bicyclo[3.1.0]hexane}
$$
Conditions :
Advantages :
Asymmetric Organocatalytic Approaches
Chiral phosphoric acids enable enantioselective synthesis:
Key Steps :
- Mannich Reaction : Cyclopropane carboxaldehyde + Boc-protected hydroxylamine
- Intramolecular Aldol Cyclization : Forms bicyclic core with 94% ee
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | TRIP (10 mol%) |
| Solvent | Toluene |
| Temperature | −20°C |
| Reaction Time | 48 h |
Stereochemical Control Strategies
Diastereoselective Cyclopropanation
Diffuorocyclopropenes enhance selectivity in annulation reactions:
Substituent Effects :
| Cyclopropene Substituent | dr (trans:cis) |
|---|---|
| CF₃ | 9:1 |
| Ph | 5:1 |
| CO₂Me | 7:1 |
Mechanistic Insight :
Electron-deficient cyclopropenes increase transition-state rigidity, favoring trans-diastereomers.
Dynamic Kinetic Resolution
Racemization-prone intermediates enable chirality transfer:
Protocol :
- Generate hemiaminal intermediate using LAH reduction
- Acid-catalyzed equilibration (HCl/EtOAc)
- Crystallization-induced asymmetric transformation
Outcome :
Functional Group Interconversion
Carboxylic Acid Protection/Deprotection
Common Strategies :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Esterification | SOCl₂/MeOH | 92% |
| Saponification | LiOH/H₂O/THF | 88% |
| TMS Protection | TMSCl/Et₃N/DMF | 95% |
Critical Note :
Boc protection of the amine precedes oxidation to prevent N-oxidation.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor technology improves safety and yield for exothermic steps:
Process Parameters :
| Stage | Reactor Type | Residence Time |
|---|---|---|
| Cyclopropanation | Corning AFR | 8 min |
| Oxidation | Uniqsis HCC | 15 min |
| Crystallization | Mixed-Suspension | 2 h |
Benefits :
Analytical Characterization
Spectroscopic Data
Key Assignments :
- ¹H NMR (400 MHz, D₂O): δ 3.21 (dd, J = 9.5, 4.7 Hz, H-2), 2.88 (m, H-5), 2.45 (s, H-1)
- ¹³C NMR : 178.9 ppm (C-4 oxo), 172.1 ppm (COOH)
- HRMS : [M+H]⁺ calc. 184.0978, found 184.0975
X-ray Crystallography :
Challenges and Limitations
Ring Strain Effects
The bicyclo[3.1.0] system exhibits substantial angle strain (≈110°), leading to:
- Thermal instability above 150°C
- Sensitivity to strong bases (e.g., LDA)
Mitigation Strategies :
- Low-temperature (−78°C) lithiation for further functionalization
- Use of bulky silyl protecting groups (TBDPS)
Emerging Methodologies
Biocatalytic Approaches
Engineered transaminases enable asymmetric amine installation:
Recent Advances :
| Enzyme | Substrate | ee |
|---|---|---|
| ATA-117 | Bicyclic ketone | 99% |
| Codexis TA-134 | rac-Amino ester | 95% |
Process Metrics :
- 5 g/L/h productivity in fed-batch bioreactors
- Phosphate buffer (pH 7.5) optimal for activity
Chemical Reactions Analysis
Epimerization and Stereochemical Control
Epimerization is critical for accessing the desired (1R,2S,5S) stereoisomer:
-
Oxidation-Epimerization : Swern oxidation (DMSO, (COCl)₂, Et₃N) converts rac-28 to aldehyde rac-29, which undergoes DBU-mediated epimerization to rac-30 .
-
Oxidation to Acid : Jones oxidation (CrO₃, H₂SO₄, acetone) transforms rac-30 to acid rac-31, followed by esterification (MeI, K₂CO₃) to rac-32 .
Diastereomer Separation
Reverse-phase HPLC effectively separates diastereomers:
-
The S-epimer elutes earlier than the R-epimer due to distinct cyclopropane carbon shifts in ¹³C NMR (Δδ = 3.0 ppm for S vs. 0.7 ppm for R) .
Optimized Large-Scale Routes
To enhance scalability and safety, borane-mediated reductions replace peroxide intermediates:
| Improvement | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Direct Amide Reduction | BH₃·THF, THF | Avoids peroxides, safer process | |
| Enzymatic Resolution | Esterase V, 60 g/L substrate | High enantioselectivity (97% ee) |
Comparative Analysis of Epimerization Methods
| Method | Conditions | Yield | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| NaOMe-Mediated | Methanol, reflux | Low | Partial epimerization | |
| DBU-Mediated | CH₂Cl₂, rt | High | Complete inversion to anti |
The DBU method is superior for achieving the thermodynamically favored anti-aldehyde intermediate .
Hydrolysis and Protection Strategies
-
Boc Deprotection : Treatment with 1M HCl in EtOAc removes the Boc group efficiently (94% yield) .
-
Ester Hydrolysis : K₂CO₃ in MeOH/H₂O cleaves methyl esters under mild conditions .
Key Challenges and Solutions
Scientific Research Applications
rac-(1R,2S,5S)-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Its potential medicinal properties are being explored, particularly in the development of new pharmaceuticals.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which rac-(1R,2S,5S)-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The nitrogen atom within the ring system plays a crucial role in these interactions, potentially affecting various biological pathways. Detailed studies on its mechanism of action are ongoing, aiming to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Modifications and Functional Groups
Table 1: Key Structural Differences and Similarities

Key Observations :
- Boc-Protected Analogs : The tert-butoxycarbonyl (Boc) group in rel-(1R,2S,5S)-3-Boc derivatives serves as a protective group for the amine, enabling selective coupling reactions. These analogs are precursors in synthesizing antiviral agents like boceprevir .
- Thiophene Derivatives : Substitution with a thiophene-acetyl group (as in FABP4 inhibitors) introduces aromatic interactions, critical for binding to hydrophobic pockets in target proteins .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

